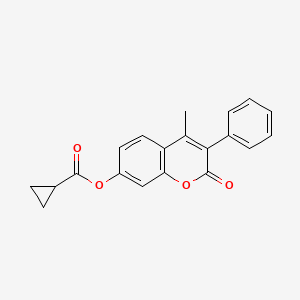

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate" is a derivative of chromene, which is a class of organic compounds with diverse biological activities and applications in medicinal chemistry. Chromenes are characterized by a benzopyran structure and are known for their presence in various natural products and synthetic pharmaceuticals.

Synthesis Analysis

The synthesis of chromene derivatives, such as the compound , can be achieved through various synthetic routes. One such method involves a one-pot three-component reaction that includes the use of 4-bromomethyl-2H-chromen-2-one/quinolin-2(1H)-ones, aromatic aldehydes, and activated nitriles. This reaction is performed in an aqueous medium at room temperature and is known to be diastereoselective and high yielding . Another approach for synthesizing chromene derivatives is the base-promoted sequential [4 + 2]- and [1 + 2]-annulation of 2-hydroxychalcones with prop-2-ynylsulfonium salts, which provides a wide substrate scope and excellent regioselectivity .

Molecular Structure Analysis

The molecular structure of chromene derivatives can be complex and diverse. For instance, the molecular and supramolecular structures of certain chromene isomers have been established by X-ray diffraction, revealing that the phenyl ring is almost perpendicularly positioned to the chromene-pyrazole ring system . The crystal structure of another chromene derivative, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, shows that it crystallizes in the monoclinic system and features intramolecular hydrogen bonding .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions. For example, methyl 6-oxo-5-phenyl-1,3,4-oxadiazin-2-carboxylate reacts with different olefins to form Diels-Alder adducts, which can decompose to yield γ-oxoketenes and β-lactones . The cyclopropanation of methyl coumarin-3-carboxylate with dimethylsulfoxonium methylide leads to the formation of cyclopropa[c]chromene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. For instance, the crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide indicates that it crystallizes in a specific space group and has an anti-rotamer conformation about the C-N bond . The solubility, melting point, and other physical properties would be determined by the specific substituents and functional groups present in the chromene derivative.

科学的研究の応用

Atom Economical Synthesis

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate demonstrates its significance in the field of organic chemistry through its role in atom economical synthesis. An example of this is the efficient one-pot multicomponent synthesis of 4H-chromene derivatives, showcasing its utility in creating structurally diverse and medicinally promising compounds through a tandem Michael addition–cyclization reaction (Boominathan et al., 2011).

Antioxidant and Antibacterial Applications

This compound is instrumental in synthesizing chromene derivatives with significant antioxidant and antibacterial properties. One study demonstrated the synthesis of indolyl-4H-chromene-3-carboxamides, revealing their potential as effective antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).

Catalytic Applications

In catalysis, this compound plays a role in new annulation processes. For instance, platinum-catalyzed enyne cyclization and cyclopropane cleavage processes utilize this compound, leading to the formation of oxepane derivatives or dihydrobenzofurans and 3,4-dihydro-2H-chromenes (Nevado et al., 2004).

Cancer Research

In cancer research, a palladium(II) complex with a derivative of this compound demonstrated notable cytotoxicity against various cancer cell lines, outperforming carboplatin in some cases. This showcases its potential in developing new anticancer drugs (Budzisz et al., 2004).

Synthesis of Furan Derivatives

The compound is also used in synthesizing functionalized furan derivatives, which are valuable in various chemical industries. These derivatives can be synthesized from methyl 2-siloxycyclopropanecarboxylates, demonstrating the versatility of this compound in organic synthesis (Brückner & Reissig, 1985).

Non-Linear Optical Properties

In the field of materials science, especially regarding non-linear optical (NLO) properties, derivatives of this compound have been synthesized and analyzed for their potential in NLO applications. Such studies involve quantum chemical analysis and spectroscopic techniques, highlighting the compound's relevance in advanced materials research (Arif et al., 2022).

特性

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-12-16-10-9-15(23-19(21)14-7-8-14)11-17(16)24-20(22)18(12)13-5-3-2-4-6-13/h2-6,9-11,14H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRQEMGZGDVKOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3012096.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3012099.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3012111.png)

![Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3012115.png)